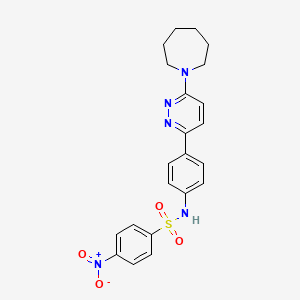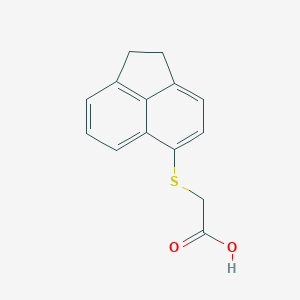![molecular formula C20H14F4N6O2 B2681976 2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 892472-37-6](/img/structure/B2681976.png)
2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide” is a type of heterocycle obtained through a variety of synthetic routes . It belongs to the class of 1,2,3-triazole-fused pyrazines and pyridazines .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a 1,2,3-triazolo[4,5-d]pyrimidin-6(7H)-yl core, a 4-fluorobenzyl group, and a 2-(trifluoromethyl)phenyl)acetamide group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .
Scientific Research Applications
Radiosynthesis and Imaging Applications
One study focuses on the radiosynthesis of a derivative, aiming to develop selective radioligands for imaging translocator proteins with positron emission tomography (PET). This involves the design of compounds with a fluorine atom, allowing labeling with fluorine-18 for in vivo imaging, suggesting applications in diagnostic imaging and neurological research (Dollé et al., 2008).
Potential Antiasthma Agents
Another study explores the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. These compounds were found to be active as mediator release inhibitors in a human basophil histamine release assay, indicating their potential use in asthma treatment (Medwid et al., 1990).
Anticancer Agents
A class of [1,2,4]triazolo[1,5-a]pyrimidines has been synthesized and studied for their unique mechanism of tubulin inhibition, acting as anticancer agents. These compounds were found to promote tubulin polymerization in vitro without binding competitively with paclitaxel, presenting a novel mechanism of action against cancer (Zhang et al., 2007).
Antibacterial Activity
Research into the synthesis and characterization of certain pyrimidine derivatives reveals their potential antibacterial activity. One study describes the creation of a novel pyrimidine derivative with significant antibacterial properties, suggesting applications in combating bacterial infections (Lahmidi et al., 2019).
Future Directions
The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, given the promising properties of similar compounds . Further studies could also aim to elucidate its synthesis process, mechanism of action, and physical and chemical properties.
properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N6O2/c21-13-7-5-12(6-8-13)9-30-18-17(27-28-30)19(32)29(11-25-18)10-16(31)26-15-4-2-1-3-14(15)20(22,23)24/h1-8,11H,9-10H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCKMNVOMMNKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2681894.png)
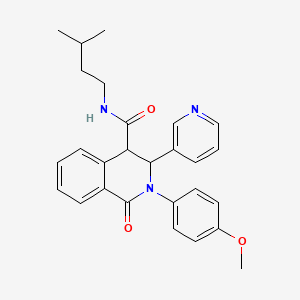
![2-Cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2681897.png)
![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B2681898.png)


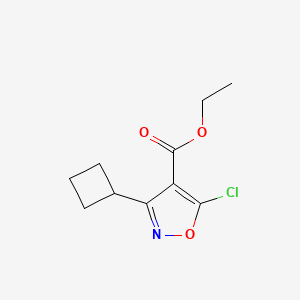
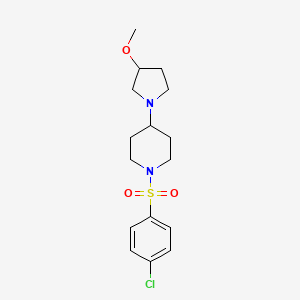
![(Z)-4-benzoyl-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2681906.png)
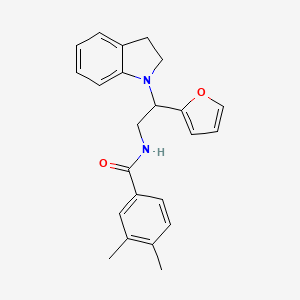
![N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2681912.png)
